Cas no 25007-54-9 (1,4-dimethyl 2-oxobutanedioate)

1,4-dimethyl 2-oxobutanedioate structure
25007-54-9 structure
Product Name:1,4-dimethyl 2-oxobutanedioate
N.o CAS:25007-54-9
MF:C6H8O5
MW:160.124722480774
MDL:MFCD11976874
CID:272090
PubChem ID:230407
Update Time:2025-04-19

1,4-dimethyl 2-oxobutanedioate Propriedades químicas e físicas

Nomes e Identificadores

    • Dimethyl 2-oxosuccinate
    • Butanedioic acid,2-oxo-, 1,4-dimethyl ester
    • dimethyl 2-oxobutanedioate
    • 2-oxosuccinic acid dimethyl ester
    • dimethyl 2-oxo-butandioate
    • Oxalessigsaeure-dimethylester
    • oxalic acid dimethyl ester
    • oxaloacetic acid dimethyl ester
    • 1,4-dimethyl 2-oxobutanedioate
    • D97368
    • MFCD11976874
    • EN300-98495
    • SCHEMBL322476
    • NSC25306
    • DTXSID30282271
    • dimethyl 2-oxo-succinate
    • ZOKLUHBZBGHBAB-UHFFFAOYSA-N
    • Dimethyl2-oxosuccinate
    • 25007-54-9
    • AS-75909
    • Dimethylepoxysuccinat
    • NSC-25306
    • Butanedioic acid, oxo-, dimethyl ester
    • AKOS017517953
    • Butanedioic acid, 2-oxo-, 1,4-dimethyl ester
    • DB-351202
    • MDL: MFCD11976874
    • Inchi: 1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3
    • Chave InChI: ZOKLUHBZBGHBAB-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(C(=O)OC)=O)=O

Propriedades Computadas

  • Massa Exacta: 160.03700
  • Massa monoisotópica: 160.037
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 183
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0
  • Superfície polar topológica: 69.7Ų

Propriedades Experimentais

  • Densidade: 1.216
  • Ponto de ebulição: 218.1°Cat760mmHg
  • Ponto de Flash: 88.5°C
  • Índice de Refracção: 1.421
  • PSA: 69.67000
  • LogP: -0.70840

1,4-dimethyl 2-oxobutanedioate Dados aduaneiros

  • CÓDIGO SH:2918300090
  • Dados aduaneiros:

    中国海关编码:

    2918300090

    概述:

    2918300090 其他含醛基或酮基不含其他含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

1,4-dimethyl 2-oxobutanedioate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1001639-5g
Dimethyl 2-oxosuccinate
25007-54-9 95%
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$900 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP008-50mg
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25007-54-9 95+%
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171.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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1,4-dimethyl 2-oxobutanedioate
25007-54-9 95+%
200mg
414.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP008-1g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95+%
1g
1454.0CNY 2021-07-14
Enamine
EN300-98495-0.05g
1,4-dimethyl 2-oxobutanedioate
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$58.0 2024-05-21
Enamine
EN300-98495-0.1g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
0.1g
$86.0 2024-05-21
Enamine
EN300-98495-0.25g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
0.25g
$123.0 2024-05-21
Enamine
EN300-98495-0.5g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
0.5g
$193.0 2024-05-21
Enamine
EN300-98495-1.0g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
1.0g
$248.0 2024-05-21
Enamine
EN300-98495-2.5g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
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$458.0 2024-05-21

1,4-dimethyl 2-oxobutanedioate Literatura Relacionada

  • 1. Cyclic organophosphorus compounds. Part XIV. A proton magnetic resonance study of the stereochemistry of some 5,5-di- and 4,5,5-tri-substituted 1,3,2-dioxaphosph(V)orinans
  • 2. Cyclic organophosphorus compounds. Part XIII. Stereospecific formation of 4-substituted 1,3,2-dioxaphosph(V)orinans from bicyclic phosphorus(III) esters
    R. S. Edmundson,E. W. Mitchell J. Chem. Soc. C 1971 3179
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